molecular formula C19H24N2O3 B256082 (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone

Cat. No. B256082
M. Wt: 328.4 g/mol
InChI Key: WIAWOZLIXHUMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is responsible for regulating neuronal excitability in the brain. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and dopamine. These effects are thought to contribute to the anxiolytic and antidepressant properties of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone is its high potency and selectivity for the GABAergic system. This makes it a valuable tool for studying the role of this system in various physiological and pathological conditions. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Another potential direction is the investigation of the neuroprotective properties of this compound in animal models of neurodegenerative disorders. Furthermore, the potential use of this compound as a tool for studying the GABAergic system in various physiological and pathological conditions warrants further investigation.
Conclusion:
In conclusion, (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone involves the reaction of 8-ethyl-1,4-diazaspiro[4.5]decane-2,7-dione with 3-methyl-2-benzofuran-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Furthermore, this compound has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C19H24N2O3/c1-3-20-10-8-19(9-11-20)21(12-13-23-19)18(22)17-14(2)15-6-4-5-7-16(15)24-17/h4-7H,3,8-13H2,1-2H3

InChI Key

WIAWOZLIXHUMGV-UHFFFAOYSA-N

SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=C(C4=CC=CC=C4O3)C

Canonical SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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